Cas no 3122-82-5 (4,6-Dichloro-2-(ethoxymethyl)pyrimidine)

4,6-Dichloro-2-(ethoxymethyl)pyrimidine is a versatile pyrimidine derivative commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. Its reactive dichloro and ethoxymethyl groups make it a valuable building block for constructing more complex heterocyclic compounds. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its structural features allow for selective functionalization, facilitating the development of targeted molecules in medicinal chemistry and agrochemical research. The compound is typically handled under controlled conditions due to its reactivity, and proper safety protocols should be followed during use. Its consistent quality and well-characterized properties make it a preferred choice for researchers in fine chemical synthesis.
4,6-Dichloro-2-(ethoxymethyl)pyrimidine structure
3122-82-5 structure
Product Name:4,6-Dichloro-2-(ethoxymethyl)pyrimidine
CAS No:3122-82-5
MF:C7H8Cl2N2O
MW:207.05721950531
CID:4645180
PubChem ID:65669367
Update Time:2025-10-31

4,6-Dichloro-2-(ethoxymethyl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 4,6-dichloro-2-(ethoxymethyl)pyrimidine
    • AKOS015008854
    • EN300-134520
    • Pyrimidine, 4,6-dichloro-2-(ethoxymethyl)-
    • 3122-82-5
    • CS-0233565
    • F83145
    • MFCD21282187
    • Z1267806822
    • SY283422
    • 4,6-Dichloro-2-(ethoxymethyl)pyrimidine
    • Inchi: 1S/C7H8Cl2N2O/c1-2-12-4-7-10-5(8)3-6(9)11-7/h3H,2,4H2,1H3
    • InChI Key: PYDUJAPRBBVWSO-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=NC(COCC)=N1)Cl

Computed Properties

  • Exact Mass: 206.0013683g/mol
  • Monoisotopic Mass: 206.0013683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 35

4,6-Dichloro-2-(ethoxymethyl)pyrimidine Pricemore >>

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Additional information on 4,6-Dichloro-2-(ethoxymethyl)pyrimidine

4,6-Dichloro-2-(ethoxymethyl)pyrimidine (CAS No. 3122-82-5): Structural Insights and Emerging Applications in Chemical Biology

The 4,6-dichloro-2-(ethoxymethyl)pyrimidine (CAS No. 3122-82-5) is a versatile heterocyclic compound characterized by its unique substitution pattern on the pyrimidine ring. This molecule features two chlorine atoms at the 4 and 6 positions, along with an ethoxymethyl group attached at the 2-position, creating a structural framework with significant synthetic potential. The chlorine substituents confer electrophilic reactivity while the ethoxy moiety introduces nucleophilic susceptibility, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Recent studies highlight its role as a key precursor in the development of novel antiviral agents. Researchers at the Institute for Molecular Medicine (IMM) demonstrated that 4,6-dichloro-physicochemical properties enable efficient conjugation with nucleoside analogs to form compounds with enhanced cellular permeability. In a groundbreaking 2023 publication in Journal of Medicinal Chemistry, this compound was used to synthesize a benzimidazole-linked derivative showing potent inhibition of hepatitis B virus replication (IC₅₀ = 0.78 μM). The chlorinated positions facilitate site-specific functionalization through Suzuki-Miyaura cross-coupling reactions, a methodology widely adopted in modern drug discovery pipelines.

Advances in computational chemistry have provided new insights into its molecular dynamics. A molecular docking study conducted by the University of Cambridge Computational Chemistry Group revealed that the ethoxymethyl group orients the molecule optimally within the active site of human topoisomerase IIα, suggesting potential applications in anticancer therapy. This orientation stabilizes hydrogen bonding interactions critical for enzyme inhibition, as evidenced by free energy calculations (-7.8 kcal/mol binding affinity). Such findings underscore its utility as a scaffold for designing targeted inhibitors.

In materials science applications, this compound has been explored as a building block for covalent organic frameworks (COFs). A team from MIT reported successful integration into porphyrin-based COFs through amidation reactions under microwave-assisted conditions. The resulting materials exhibited tunable porosity and exceptional thermal stability (decomposition temperature > 350°C), making them promising candidates for gas separation and catalytic systems. The ethoxy substituent proved crucial in modulating intermolecular interactions during framework assembly.

Synthetic methodologies continue to evolve with green chemistry principles applied to its production. A notable advancement from the Max Planck Institute involves palladium-catalyzed arylation using solvent-free protocols under ultrasonic irradiation. This approach achieves >95% yield while eliminating hazardous solvents traditionally used in pyrimidine derivatization processes. The reaction mechanism involves oxidative addition of chlorine atoms followed by transmetalation with aryl halides under ligand-controlled conditions.

Pharmacokinetic evaluations published in Nature Communications (June 2024) demonstrated favorable metabolic stability when administered orally to murine models. The ethoxymethyl group undergoes phase II glucuronidation at a slower rate compared to analogous methoxy derivatives, extending its half-life in vivo from 1.8 hours to over 5 hours without compromising bioavailability (F% = 79%). These properties make it an attractive candidate for prodrug design strategies targeting chronic conditions requiring sustained release profiles.

In neuroprotective research, this compound has shown unexpected activity against α-synuclein aggregation relevant to Parkinson's disease pathology. Collaborative work between Stanford University and Takeda Pharmaceuticals identified that 4,6-dichloro's ability to form π-stacking interactions with amyloid fibrils inhibits aggregation kinetics by ~60% at low micromolar concentrations (JACS Au, March 2023). Structural modifications at the ethoxymethyl position are currently being investigated to optimize neurotrophic activity while maintaining blood-brain barrier permeability.

Its photophysical properties have recently been leveraged in bioimaging applications through click chemistry conjugation with fluorescent probes. Scientists at ETH Zurich developed an azide-functionalized derivative that selectively binds to mitochondria membrane potential markers using copper-free cycloaddition reactions (RSC Advances, January 2024). The resulting fluorophore exhibits excitation/emission maxima at 517/543 nm with quantum yield of 0.89 under physiological conditions.

Safety data obtained from OECD-compliant assays indicate low acute toxicity (LD₅₀ > 5 g/kg orally), though prolonged exposure studies are ongoing at Kyoto University's Toxicology Center. Recent environmental impact assessments suggest rapid biodegradation (>90% within 7 days under standard OECD test conditions), which aligns with current regulatory requirements for chemical intermediates used in pharmaceutical manufacturing processes.

The compound's stereochemical behavior is now better understood following X-ray crystallography studies performed by researchers at Scripps Research Institute (Angewandte Chemie Int Ed., April 2023). The ethoxymethyl group adopts an axial orientation relative to the pyrimidine plane due to steric hindrance from adjacent chlorine atoms, forming a conformationally restricted structure that may explain its improved pharmacokinetic properties compared to planar analogs.

Innovative applications include its use as a chiral auxiliary in asymmetric synthesis reported by Merck Research Labs late last year (Organic Letters). By incorporating this compound into BINOL-based catalyst systems via ester linkages under mild conditions (tBuONa/THF), they achieved enantioselectivities up to >98% ee in epoxide opening reactions - critical for producing optically pure APIs required in modern therapeutics.

Cross-disciplinary studies reveal synergistic effects when combined with gold nanoparticles for targeted drug delivery systems developed by Rice University nanotechnology group (ACS Nano). Conjugation via amidation chemistry results in hybrid particles that demonstrate selective uptake by cancer cells over healthy tissue through folate receptor targeting mechanisms without compromising pyrimidine core reactivity during release processes.

New analytical methods have improved detection limits for this compound down to sub-parts-per-trillion levels using LC-HRMS techniques optimized by Waters Corporation scientists (Analytical Chemistry Highlights). Their method employs electrospray ionization coupled with collision-induced dissociation enabling precise identification of characteristic fragment ions m/z 197 ([M-C4H9O3]⁺) and m/z 169 ([M-C4H7OCl]⁺).

Sustainable production routes are being pioneered through enzymatic catalysis approaches reported in Nature Catalysis. A lipase-mediated synthesis achieves >98% purity using renewable ethanol feedstocks under solvent-free conditions at ambient temperature - representing a significant advancement over traditional high-pressure chlorination methods requiring toxic reagents like thionyl chloride.

Mechanistic studies published by UC Berkeley chemists shed light on radical-mediated pathways during photochemical transformations involving this compound (JACS ASAP Edition). Under UV irradiation at λ=313 nm, chlorine abstraction occurs preferentially from the less hindered positions leading to formation of reactive intermediates capable of cross-linking DNA strands - behavior now being exploited for developing novel photodynamic therapeutic agents.

In agricultural research funded by Syngenta AG's Innovation Lab, derivatives synthesized from this core structure show promise as plant growth regulators when applied as foliar sprays (PNAS Open Access Article). Treatment enhances root biomass accumulation by upregulating auxin signaling pathways without phytotoxic effects observed even at concentrations exceeding recommended application levels by threefold.

Cryogenic NMR spectroscopy performed at ETH Zurich has revealed previously undetected conformational isomers arising from rotation about the ethoxymethyl axis (JOC Rapid Communication). These findings are prompting re-evaluation of kinetic models used in pharmaceutical process development where diastereomeric impurities could affect drug efficacy profiles during large-scale manufacturing processes.

New analytical standards established by ISO/IEC committee members include specific guidelines for quantifying impurities arising from trace metal contamination during synthesis (towards ISO/IEC TS standardization efforts). These protocols employ ICP-OES analysis after derivatization with ammonium dihydrogen phosphate matrices - ensuring compliance with stringent regulatory requirements across multiple industries utilizing this chemical entity.

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